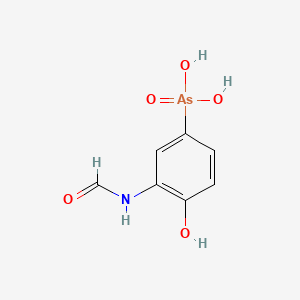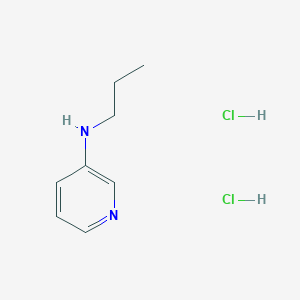
3-(Benzo(f)quinolin-3-ylmethylene)phthalide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzo[f]quinolin-3-ylmethylene)phthalide is a complex organic compound with the molecular formula C22H13NO2. It features a phthalide core structure fused with a benzoquinoline moiety, making it an interesting subject for various chemical and biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[f]quinolin-3-ylmethylene)phthalide typically involves the condensation of benzoquinoline derivatives with phthalide precursors. One common method includes the use of a palladium-catalyzed arylation of aldehydes with organoboronic acids, which yields 3-arylphthalides in good to excellent yields . Another method involves the electrochemical C(sp3)-H lactonization of 2-alkylbenzoic acids using a graphite anode, dichloromethane as solvent, hexafluoroisopropanol as cosolvent, and n-Bu4NClO4 as electrolyte .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzo[f]quinolin-3-ylmethylene)phthalide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline and phthalide derivatives, which can be further utilized in different chemical applications.
Aplicaciones Científicas De Investigación
3-(Benzo[f]quinolin-3-ylmethylene)phthalide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Benzo[f]quinolin-3-ylmethylene)phthalide involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Quinolin-2-ylmethylene)phthalide
- 3-(Isoquinolin-1-ylmethylene)phthalide
- 3-(Pyridin-2-ylmethylene)phthalide
Uniqueness
3-(Benzo[f]quinolin-3-ylmethylene)phthalide stands out due to its unique structural features, which confer specific chemical and biological properties. Its fused benzoquinoline moiety provides additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Número CAS |
67828-73-3 |
|---|---|
Fórmula molecular |
C22H13NO2 |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
(3E)-3-(benzo[f]quinolin-3-ylmethylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C22H13NO2/c24-22-19-8-4-3-7-18(19)21(25-22)13-15-10-11-17-16-6-2-1-5-14(16)9-12-20(17)23-15/h1-13H/b21-13+ |
Clave InChI |
JMTWWDIOGUSVMC-FYJGNVAPSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)/C=C/4\C5=CC=CC=C5C(=O)O4 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C=C4C5=CC=CC=C5C(=O)O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


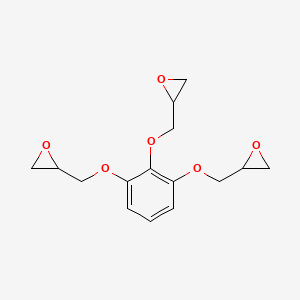
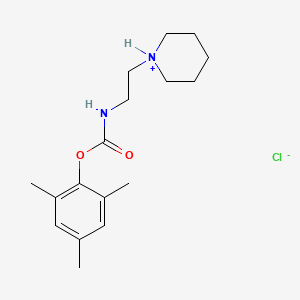
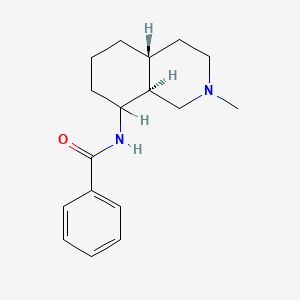
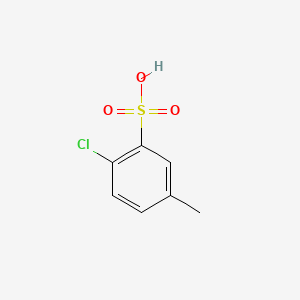
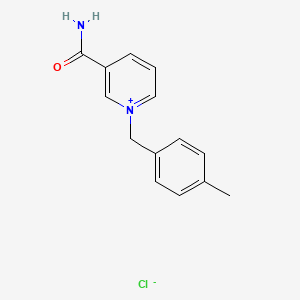
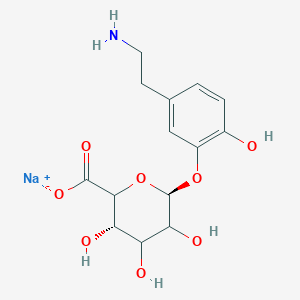

![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)
![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)
![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
